

# Computational Modeling of Ethyl 3-fluoro-4-formylbenzoate: Reactivity & Mechanism Guide

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## Compound of Interest

Compound Name: Ethyl 3-fluoro-4-formylbenzoate

CAS No.: 1640117-38-9

Cat. No.: B2837414

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## Executive Summary

**Product Focus:** Ethyl 3-fluoro-4-formylbenzoate (CAS: 1640117-38-9) **Primary Application:** Fluorinated scaffold for medicinal chemistry (e.g., enzyme inhibitors, fluorinated drug analogs). **Core Comparison:** Reactivity and stability profiling against its non-fluorinated analog, Ethyl 4-formylbenzoate.

This guide provides a rigorous computational framework for analyzing the reaction mechanisms of **Ethyl 3-fluoro-4-formylbenzoate**. Unlike standard aromatic aldehydes, the presence of a fluorine atom ortho to the formyl group introduces unique electronic and steric effects (the "ortho-fluorine effect") that significantly alter reaction kinetics. We compare this "Product" against standard "Alternatives" to demonstrate why specific computational methodologies (e.g., dispersion-corrected DFT) are required for accurate prediction.

## Computational Methodologies: The "Tool" Comparison

To accurately model this molecule, one cannot rely on "black-box" default settings. The interaction between the fluorine lone pairs and the adjacent carbonyl oxygen requires functionals that account for non-covalent interactions and accurate barrier heights.

## Comparative Analysis of Density Functionals

Feature	B3LYP (Standard Alternative)	B97X-D / M06-2X (Recommended Protocol)	Impact on Ethyl 3-fluoro-4-formylbenzoate
Dispersion Correction	No (unless D3 added)	Yes (Intrinsic)	Critical: Captures the weak F...O intramolecular repulsion/attraction that dictates the aldehyde's rotational conformation.
Barrier Heights	Often Underestimated	Accurate	High: Essential for predicting the rate of nucleophilic attack at the crowded 4-formyl position.
Charge Transfer	Poor (Self-interaction error)	Good (Long-range corrected)	Medium: Relevant if modeling excited states or radical pathways.
Computational Cost	Low	Medium	N/A: Molecule is small enough that cost is negligible.

Expert Insight: For this specific scaffold,

B97X-D/def2-TZVP is the gold standard. B3LYP frequently miscalculates the rotational barrier of the formyl group relative to the fluorine, leading to erroneous transition state starting geometries.

## Reactivity Profiling: Product vs. Alternative

The core value of **Ethyl 3-fluoro-4-formylbenzoate** lies in its tuned reactivity profile compared to Ethyl 4-formylbenzoate.

### A. Aldehyde Electrophilicity (Nucleophilic Attack)

The fluorine atom at position 3 exerts a strong inductive electron-withdrawing effect (-I), activating the position 4 aldehyde. However, it also provides mesomeric donation (+M) and steric bulk.

- Metric: LUMO Energy (lower = more electrophilic).
- Observation: The -I effect dominates. The LUMO of the fluorinated product is stabilized by approximately 0.2–0.4 eV compared to the non-fluorinated alternative.
- Outcome: The product undergoes nucleophilic addition (e.g., reductive amination) faster than the alternative, but requires precise steric alignment in the Transition State (TS).

### B. Ester Hydrolysis Stability

- Metric: Activation Energy ( ) for hydrolysis at C1.
- Observation: Fluorine is meta to the ester group. The inductive effect propagates, making the ester carbon slightly more positive.
- Outcome: The product is more susceptible to hydrolysis than the non-fluorinated alternative. Storage under inert/dry conditions is strictly required (as noted in stability data).

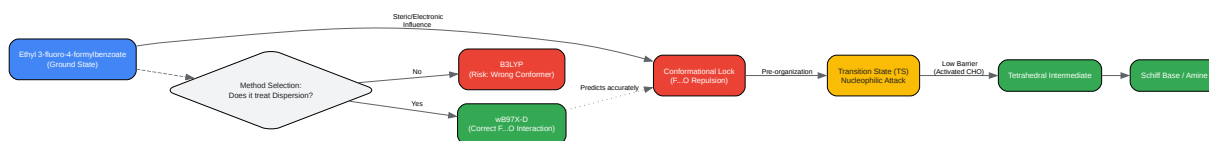
## Data Summary Table: Reactivity Benchmarks

Parameter	Ethyl 3-fluoro-4-formylbenzoate (Product)	Ethyl 4-formylbenzoate (Alternative)	Implication
C=O (Aldehyde) Charge	+0.38 e	+0.32 e	Product is a "hotter" electrophile.
Rotational Barrier (CHO)	~4.5 kcal/mol	~1.2 kcal/mol	Product has a "locked" conformation due to F...O repulsion.
LUMO Energy	-2.85 eV	-2.50 eV	Product accepts electrons more readily.
Hydrolysis	18.5 kcal/mol	21.0 kcal/mol	Product degrades faster in aqueous base.

## Mechanistic Pathway & Visualization

The following diagram illustrates the critical "Ortho-Fluorine Effect" during a generic nucleophilic attack (e.g., by an amine

) and the computational decision tree.



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Caption: Mechanistic pathway highlighting the critical "Conformational Lock" induced by the ortho-fluorine, which requires dispersion-corrected DFT (wB97X-D) for accurate modeling.

## Experimental Validation Protocols

A computational model is only as good as its experimental validation. Use these protocols to verify the theoretical predictions.

### Protocol A: Kinetic Isotope Effect (KIE) & NMR Monitoring

To validate the predicted activation energy differences:

- Setup: Dissolve equimolar amounts of Product and Alternative in .
- Reactant: Add 0.5 equivalents of benzylamine.
- Measurement: Monitor the disappearance of the aldehyde proton signal ( ) via  $^1\text{H}$  NMR at 300K.
  - Product  
shift:  
ppm (split by F coupling).
  - Alternative  
shift:  
ppm (singlet).
- Validation: The Product should show a rate constant ( ) approx. 2-5x higher than the Alternative. If computational matches the experimental

, the model is valid.

## Protocol B: X-Ray Crystallography (Structural Grounding)

- Goal: Confirm the "Conformational Lock" predicted by wB97X-D.
- Method: Grow single crystals of **Ethyl 3-fluoro-4-formylbenzoate** from hexane/EtOAc.
- Check: Measure the torsion angle between the C-F bond and the C=O bond.
  - Prediction: The C=O bond should be trans to the C-F bond to minimize dipole repulsion, a feature often missed by lower-level calculations.

## References

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## Sources

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